1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
Overview
Description
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole is an organic compound with the molecular formula C11H13N. It is a solid, typically appearing as a pale yellow crystalline substance with an aromatic odor . This compound is notable for its structural complexity and its applications in various fields, including organic synthesis and materials science.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of dye-sensitized solar cells .
Mode of Action
It’s known that it’s used in the synthesis of dye-sensitized solar cells , suggesting it may interact with other compounds to facilitate energy conversion processes.
Biochemical Pathways
Its role in the synthesis of dye-sensitized solar cells suggests it may be involved in photochemical reactions .
Pharmacokinetics
As a chemical compound used in the synthesis of dye-sensitized solar cells
Result of Action
In the context of dye-sensitized solar cells, it likely contributes to the efficiency of light absorption and energy conversion .
Action Environment
Factors such as light intensity and temperature could potentially affect its performance in dye-sensitized solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole can be synthesized through several methods. One common approach involves the reaction of pentanediol dipyridone with phosphorus oxychloride under acidic conditions . Another method includes the formation of diastereomeric salts with N-tosyl-®-phenylglycine in ethanol, which allows for the resolution of enantiopure this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are typically proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or nitrogen atom.
Scientific Research Applications
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of indoline dyes.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole can be compared with other similar compounds, such as:
Indole: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.
Carbazole: Another nitrogen-containing heterocycle used in the synthesis of dyes and organic semiconductors.
Tetrahydrocarbazole: A hydrogenated form of carbazole with similar applications.
The uniqueness of this compound lies in its specific structural features and its ability to form enantiopure compounds, which are valuable in the synthesis of chiral molecules and materials .
Biological Activity
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₁₁H₁₃N with a molecular weight of approximately 159.23 g/mol. Its structure includes a cyclopenta[b]indole framework that may influence its interactions with various biological targets.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines such as A549 (lung cancer) and HepG-2 (liver cancer) with IC50 values ranging from 0.71 µM to 49.85 µM .
- Mechanism of Action : The compound appears to exert its effects through the modulation of signaling pathways involved in cell cycle regulation and apoptosis. It has been suggested that it interacts with receptors and enzymes that mediate these processes .
Neuroprotective Effects
The neuroprotective potential of this compound is another area of research interest. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis:
- Oxidative Stress Studies : Research indicates that the compound can mitigate oxidative damage in neuronal cells by enhancing the expression of antioxidant enzymes .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods including Vilsmeier–Haack formylation followed by Knoevenagel condensation . The resulting derivatives have shown enhanced biological activities compared to the parent compound.
Table 1: Comparison of Biological Activities of Selected Derivatives
Compound Name | CAS Number | Anticancer Activity (IC50 µM) | Neuroprotective Activity |
---|---|---|---|
4-Methyl-1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole | 12361790 | 0.71 (HepG-2) | Yes |
2-((4-(2-Ethylhexyl)-1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile | Not Available | 49.85 (A549) | Yes |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving the administration of a derivative in murine models demonstrated a significant reduction in tumor size compared to controls. The mechanism was attributed to apoptosis induction and inhibition of angiogenesis .
- Neuroprotection in Models of Neurodegeneration : In models simulating neurodegenerative diseases such as Alzheimer's disease, derivatives showed promise in reducing neuroinflammation and improving cognitive function .
Properties
IUPAC Name |
1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,9,11-12H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTROANRTWHDFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole in organic synthesis?
A1: this compound serves as a crucial starting material for synthesizing indoline dyes []. Its derivatives also show promise as components in organic solar cells [].
Q2: How can enantiopure this compound be obtained?
A2: A study demonstrated the successful resolution of enantiopure this compound by forming diastereomeric salts with N-Tosyl-(R)-phenylglycine in ethanol []. This method highlights the importance of chiral resolution in obtaining enantiomerically pure compounds.
Q3: Can you provide an example of a derivative synthesized from this compound and its potential application?
A3: Researchers successfully synthesized 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile from this compound through a two-step process involving Vilsmeier–Haack formylation and Knoevenagel reaction []. This derivative has potential applications in organic solar cells due to its acceptor-donor molecular structure.
Q4: What analytical techniques were employed to characterize the synthesized this compound derivatives?
A4: The structures of newly synthesized compounds, including 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile, were confirmed using a comprehensive set of analytical techniques. These included elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR spectroscopy, IR spectroscopy, and UV-Vis spectroscopy [].
Q5: Beyond dyes and solar cells, has this compound been identified in any natural sources?
A5: Interestingly, this compound was identified as one of the chemical constituents in the ethanol extract of Moringa oleifera leaves []. This finding suggests potential biological activities of this compound and its derivatives, warranting further investigation.
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